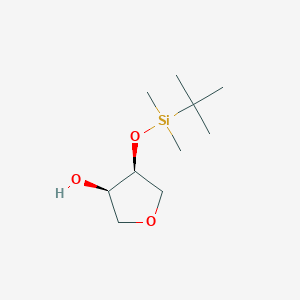
cis-4-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a chiral compound with significant importance in organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its unique stereochemistry and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol typically involves the protection of hydroxyl groups and the formation of tetrahydrofuran rings. One common method includes the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the hydroxyl group, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often involve the use of a base such as imidazole or triethylamine to facilitate the silylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol involves its interaction with various molecular targets. The silyl ether group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The tetrahydrofuran ring provides a stable scaffold for the attachment of other functional groups, facilitating the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
- (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydropyran-3-ol
- (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrothiophene-3-ol
Uniqueness
The uniqueness of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol lies in its specific stereochemistry and functional groups, which make it a versatile building block in organic synthesis. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in research and industrial applications.
Propiedades
Fórmula molecular |
C10H22O3Si |
|---|---|
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
(3R,4S)-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3/t8-,9+/m1/s1 |
Clave InChI |
YSNOZTORLKKZMT-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1COC[C@H]1O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



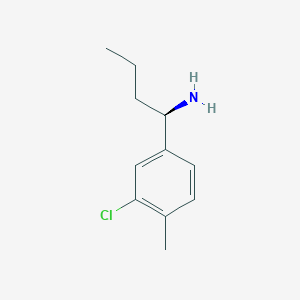

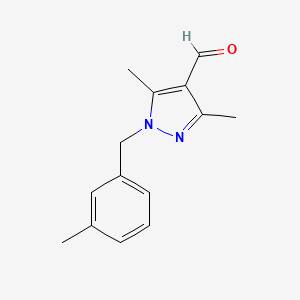
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
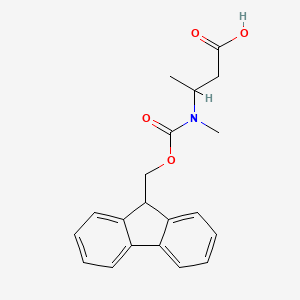
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
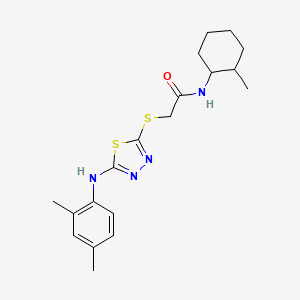
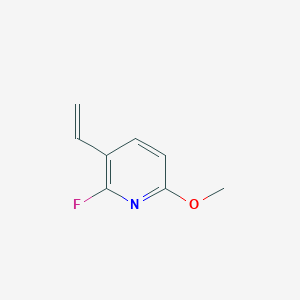
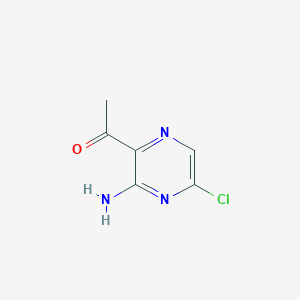
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)

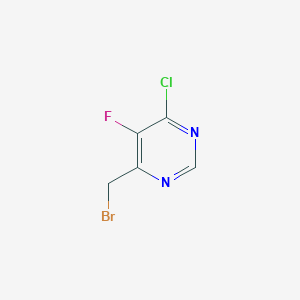
![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)
